molecular formula C14H12B2O4 B14252474 5,5'-Dimethyl-2,2'-bi-1,3,2-benzodioxaborole CAS No. 186790-63-6

5,5'-Dimethyl-2,2'-bi-1,3,2-benzodioxaborole

Cat. No.: B14252474
CAS No.: 186790-63-6
M. Wt: 265.9 g/mol
InChI Key: BYFRSHMXUKRPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole is a boron-containing compound with the molecular formula C14H12B2O4 This compound is characterized by its unique structure, which includes two benzodioxaborole units connected by a biaryl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole typically involves the reaction of 2,2’-bi-1,3,2-benzodioxaborole with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the boron atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Organolithium reagents in anhydrous ether at low temperatures.

Major Products Formed:

    Oxidation: Boronic acids.

    Reduction: Boron-containing alcohols.

    Substitution: Various substituted benzodioxaboroles.

Scientific Research Applications

5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing to explore its use as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Industry: It is used in the development of advanced materials, including boron-containing polymers and composites with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole involves its interaction with biological molecules through boron-oxygen bonds. The compound can form stable complexes with diols and other hydroxyl-containing molecules, which can disrupt biological processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.

Comparison with Similar Compounds

  • 2,2’-Bi-1,3,2-benzodioxaborole
  • Bis(catecholato)diboron
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Comparison: 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole is unique due to its biaryl linkage and methyl groups, which enhance its stability and reactivity compared to other boron-containing compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various applications.

Properties

CAS No.

186790-63-6

Molecular Formula

C14H12B2O4

Molecular Weight

265.9 g/mol

IUPAC Name

5-methyl-2-(5-methyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C14H12B2O4/c1-9-3-5-11-13(7-9)19-15(17-11)16-18-12-6-4-10(2)8-14(12)20-16/h3-8H,1-2H3

InChI Key

BYFRSHMXUKRPCN-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=C(O1)C=C(C=C2)C)B3OC4=C(O3)C=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.